2-(m-Tolyl)thiazole-4-carboxylic acid
Overview
Description
2-(m-Tolyl)thiazole-4-carboxylic acid is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 . It is a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to a m-tolyl group and a carboxylic acid group . Thiazole is a five-membered ring with sulfur and nitrogen atoms . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.319±0.06 g/cm3 and a predicted boiling point of 436.7±47.0 °C . Its melting point is reported to be between 150-154 °C .Scientific Research Applications
Antioxidant and Anti-inflammatory Agents Development
Research has focused on synthesizing benzofused thiazole derivatives, including 2-(m-Tolyl)thiazole-4-carboxylic acid, for their potential antioxidant and anti-inflammatory activities. The synthesized compounds were evaluated for their in vitro antioxidant, anti-inflammatory activities, and molecular docking study, indicating that certain derivatives possess distinct anti-inflammatory activity compared to standard references. These studies highlight the potential of this compound derivatives as new anti-inflammatory and antioxidant agents, providing an interesting template for the evaluation of new agents in these categories (Raut et al., 2020).
Synthesis and Biological Activity of Azolylthioacetic Acids
Another area of application is the synthesis of azoles functionalized by the carboxymethyl thiol fragment, with this compound potentially serving as a precursor. These compounds exhibit a wide range of biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The broad biological activities of these derivatives make them promising for new bioactive compound development (Chornous et al., 2016).
Development of Anticancer Agents
Knoevenagel condensation, involving compounds like this compound, has been a crucial reaction in developing biologically active molecules with significant anticancer activity. This reaction facilitates the generation of α, β‐unsaturated ketones/carboxylic acids, leading to the creation of compounds with promising anticancer potential. The review of Knoevenagel condensation products highlights the importance of such reactions in drug discovery, especially in developing novel anticancer agents (Tokala et al., 2022).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, which can be derived from compounds like this compound, is valuable for creating novel optoelectronic materials. These materials are crucial for developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review on functionalized quinazolines and pyrimidines underscores the potential of these compounds in optoelectronics, showcasing their applications related to photo- and electroluminescence (Lipunova et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied and found to interact with various proteins and enzymes
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including the mevalonate pathway and the production and breakdown of branched aldehydes
Pharmacokinetics
Similar compounds have been found to have various adme properties
Result of Action
Similar compounds have been found to have various effects, including cytotoxic activity and changes in hydrogen bonding
Action Environment
The action, efficacy, and stability of “2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid” can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s activity
properties
IUPAC Name |
2-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-3-2-4-8(5-7)10-12-9(6-15-10)11(13)14/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYLHKYEIBAKAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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